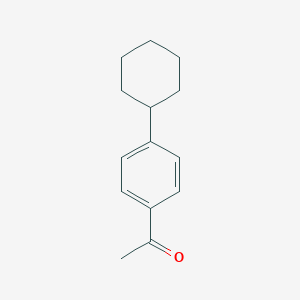

1-(4-Cyclohexylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDQNIRGPBARGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171817 | |

| Record name | 1-(4-Cyclohexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18594-05-3 | |

| Record name | 1-(4-Cyclohexylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18594-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Cyclohexylphenyl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018594053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Cyclohexylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-cyclohexylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Cyclohexylphenyl)ethanone, a key intermediate in organic synthesis and of interest in medicinal chemistry. This document outlines its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols.

Chemical Identity and Physical Properties

This compound, also known as 4'-cyclohexylacetophenone, is an aromatic ketone. Structurally, it consists of an acetophenone core with a cyclohexyl group substituted at the para position of the phenyl ring.[1] This substitution significantly influences its physical properties, such as solubility and boiling point. The compound is typically a white to light yellow crystalline solid or a colorless to pale yellow liquid with a characteristic aromatic odor.[2][3] It is largely insoluble in water but shows good solubility in various organic solvents like ether and alcohols.[2][3]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4'-Cyclohexylacetophenone, p-Cyclohexylacetophenone |

| CAS Number | 18594-05-3[3][4] |

| Molecular Formula | C₁₄H₁₈O[4][5][6] |

| InChI Key | MSDQNIRGPBARGC-UHFFFAOYSA-N[4][5] |

| SMILES | CC(=O)c1ccc(C2CCCCC2)cc1 |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 202.29 g/mol | [3][7] |

| Melting Point | 68-70 °C | [3][7] |

| Boiling Point | 179-181 °C at 14 mmHg | [3][7] |

| Density | 0.9655 g/cm³ (rough estimate) | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Solubility | Soluble in ether and alcohol solvents; low solubility in water. | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[4]

Infrared (IR) Spectroscopy: The IR spectrum would characteristically show a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the region of 1685-1665 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic ring and the cyclohexyl group, as well as C=C stretching of the aromatic ring, would also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, officially assigned spectrum is not readily available in the literature, typical chemical shifts can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group (around 2.5 ppm). The aromatic protons would appear as two doublets in the range of 7.2-7.9 ppm. The protons of the cyclohexyl group would exhibit multiplets in the upfield region of the spectrum (typically 1.2-2.6 ppm).

-

¹³C NMR: The carbonyl carbon would be observed as a singlet at a characteristic downfield shift (around 198 ppm). The aromatic carbons would appear in the 128-145 ppm region, and the carbons of the cyclohexyl ring would be found in the 26-45 ppm range.

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexylbenzene. This electrophilic aromatic substitution reaction involves the reaction of cyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

General Protocol:

-

Reaction Setup: A solution of cyclohexylbenzene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

Acylating Agent Addition: Acetyl chloride (or acetic anhydride) is added dropwise from the dropping funnel to the reaction mixture. The temperature is maintained at 0-5 °C during the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated under reflux for a specified period to ensure the completion of the reaction.

-

Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Isolation: The organic solvent is removed under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude product obtained from the synthesis can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:

-

Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent or solvent system is chosen. For a moderately polar compound like this compound, a single solvent like ethanol or a mixed solvent system such as ethanol/water or ethyl acetate/hexane could be effective.[8]

-

Dissolution: The crude product is dissolved in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collection of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Biological Activity and Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.[3] Acetophenone derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[9]

A computational docking study has suggested that this compound may act as an inhibitor of the human Polo-Like Kinase 1 (PLK1) enzyme by binding to its kinase domain. This suggests a potential, yet to be experimentally verified, role in cancer research.

Safety and Handling

This compound is considered to be irritating to the eyes, respiratory system, and skin.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3]

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical advice.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

The compound should be stored in a tightly closed container in a dry and well-ventilated place.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. rsc.org [rsc.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Ethanone, 1-(4-cyclohexylphenyl)- [webbook.nist.gov]

- 5. Ethanone, 1-(4-cyclohexylphenyl)- [webbook.nist.gov]

- 6. Table 2 from Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group | Semantic Scholar [semanticscholar.org]

- 7. 4 -Cyclohexylacetophenone 99 18594-05-3 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of 4'-Cyclohexylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyclohexylacetophenone, with CAS number 18594-05-3, is an aromatic ketone that features a cyclohexyl group attached to a phenyl ring.[1][] This compound serves as a valuable building block in organic synthesis and has been a subject of interest in medicinal chemistry. Notably, studies have investigated the antimycobacterial activity of 4'-Cyclohexylacetophenone, highlighting its potential as a lead compound for the development of new therapeutics against mycobacterial infections.[1][3][4][5][6][7] Understanding its core physical and chemical properties is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a detailed overview of these characteristics, supported by experimental protocols and logical workflows.

Core Physical and Chemical Properties

The physical characteristics of 4'-Cyclohexylacetophenone determine its behavior in various solvents and reaction conditions, which is critical for laboratory handling, reaction scale-up, and formulation development. The key quantitative data are summarized in the table below for ease of reference.

Data Presentation: Summary of Physical and Chemical Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-Cyclohexylphenyl)ethanone | [] |

| CAS Number | 18594-05-3 | [1][][8] |

| Molecular Formula | C₁₄H₁₈O | [1][9] |

| Molecular Weight | 202.29 g/mol | [1][8][9][10] |

| Appearance | White to light yellow crystalline powder | [][6] |

| Melting Point | 68-70 °C | [1][][6][8][10][11] |

| 67 °C | [12] | |

| Boiling Point | 179-181 °C at 14 mmHg | [1][][6][8][10] |

| 316.4 °C at 760 mmHg (estimated) | [13] | |

| Density | 0.9655 g/cm³ (rough estimate) | [6] |

| Water Solubility | 6.228 mg/L at 25 °C (estimated) | [13] |

| LogP (o/w) | 4.18 (estimated) | [6] |

| 4.30 (estimated) | [9][13] | |

| Flash Point | 138.2 °C (estimated) | [13] |

| Not Applicable | [8][10] | |

| Refractive Index | 1.5397 (estimate) | [6] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization. Below are detailed methodologies for key experiments.

1. Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.[14][15][16]

-

Principle: A small, finely powdered sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[17] Pure substances typically exhibit a sharp melting range (0.5-1.0°C).

-

Apparatus: Melting point apparatus (manual or automated), capillary tubes (sealed at one end).[15][16]

-

Procedure:

-

Sample Preparation: Ensure the 4'-Cyclohexylacetophenone sample is completely dry and finely powdered.[15][17] Tap the open end of a capillary tube into the powder to load a small amount of the sample.[14][17] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[14][17]

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[15][17]

-

Determination:

-

For a preliminary measurement, heat the sample rapidly to get an approximate melting temperature.

-

For an accurate measurement, allow the block to cool to at least 20°C below the approximate melting point.[14] Begin heating at a slow, controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting).[14][17] This range is the melting point. For high accuracy, the procedure should be repeated at least twice with fresh samples.[14]

-

2. Boiling Point Determination under Reduced Pressure

Since 4'-Cyclohexylacetophenone can decompose at its atmospheric boiling point, determination under reduced pressure (vacuum) is standard practice, as indicated by the available data (179-181 °C at 14 mmHg).[1][8][10]

-

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[18][19] By reducing the external pressure, the boiling point is lowered, preventing thermal decomposition.

-

Apparatus: A micro-distillation or reflux setup, round-bottom flask, condenser, thermometer, vacuum source, and manometer.[20]

-

Procedure (Thiele Tube Micro Method):

-

Sample Preparation: Place approximately 0.5 mL of 4'-Cyclohexylacetophenone into a small test tube.[20]

-

Capillary Inversion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[20]

-

Heating: Place the assembly in a Thiele tube containing heating oil. Heat the side arm of the Thiele tube gently.[20] As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Observation: Continue heating until a steady and rapid stream of bubbles emerges from the capillary tip. This indicates the liquid's vapor has displaced all the air.[18][20]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[19][20] Record this temperature and the corresponding pressure from the manometer.

-

Mandatory Visualization: Experimental Workflow

Given the documented interest in the biological activity of 4'-Cyclohexylacetophenone, a logical workflow for screening its antimycobacterial properties is highly relevant.[3][4][5] The following diagram, generated using the DOT language, illustrates a conceptual experimental workflow for this purpose.

Caption: Conceptual Workflow for Antimycobacterial Activity Screening.

References

- 1. 4'-CYCLOHEXYLACETOPHENONE | 18594-05-3 [amp.chemicalbook.com]

- 3. Acetophenones with selective antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 18594-05-3 | CAS DataBase [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 4′-环己基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Cyclohexyl acetophenone | C14H18O | CID 10921586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4 -Cyclohexylacetophenone 99 18594-05-3 [sigmaaldrich.com]

- 11. 4-CYCLOHEXYLACETOPHENONE | CAS#:18594-05-3 | Chemsrc [chemsrc.com]

- 12. 4'-Cyclohexylacetophenone | 18594-05-3 | FC70867 [biosynth.com]

- 13. 4-cyclohexyl acetophenone, 18594-05-3 [thegoodscentscompany.com]

- 14. jk-sci.com [jk-sci.com]

- 15. westlab.com [westlab.com]

- 16. thinksrs.com [thinksrs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemconnections.org [chemconnections.org]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to p-Cyclohexylacetophenone (CAS: 18594-05-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Cyclohexylacetophenone, a ketone with potential applications in medicinal chemistry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and evaluation of its biological activity, and spectroscopic data for its characterization.

Physicochemical and Spectroscopic Data

p-Cyclohexylacetophenone, also known as 4'-Cyclohexylacetophenone, is a white to yellow crystalline powder.[1] Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 18594-05-3 | |

| Molecular Formula | C₁₄H₁₈O | |

| Molecular Weight | 202.29 g/mol | |

| Melting Point | 68-70 °C | |

| Boiling Point | 179-181 °C at 14 mmHg | |

| Appearance | White to yellow crystalline powder | [1] |

| Solubility | Soluble in organic solvents, low solubility in water. | [2] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | Signals corresponding to the acetyl group, the aromatic protons, and the cyclohexyl protons.[3] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the cyclohexyl ring.[4] |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.[5] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound.[6][7] |

Synthesis of p-Cyclohexylacetophenone

p-Cyclohexylacetophenone can be synthesized via a Friedel-Crafts acylation reaction of cyclohexylbenzene with acetyl chloride using a Lewis acid catalyst, such as aluminum chloride.[1][8]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Cyclohexylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in dichloromethane and cool the mixture in an ice bath to 0°C.[1][8]

-

After the addition of acetyl chloride is complete, add a solution of cyclohexylbenzene in dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.[1][8]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.[8]

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.[1][8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.[8]

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][8]

-

The crude product can be purified by recrystallization or column chromatography to yield pure p-Cyclohexylacetophenone.

Caption: Workflow for the synthesis of p-Cyclohexylacetophenone via Friedel-Crafts acylation.

Biological Activity: Antimycobacterial Potential

Studies have indicated that p-Cyclohexylacetophenone exhibits antimycobacterial activity.[9] The following is a general protocol for determining the in vitro antimycobacterial efficacy of a compound, which can be adapted for p-Cyclohexylacetophenone.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A common method to assess antimycobacterial activity is the Resazurin Microtiter Assay (REMA).[9]

Materials:

-

Mycobacterium tuberculosis H37Rv (or other relevant strain)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

p-Cyclohexylacetophenone (dissolved in a suitable solvent like DMSO)

-

Resazurin sodium salt solution

-

Sterile 96-well microtiter plates

-

Positive control (e.g., Isoniazid)

-

Negative control (solvent vehicle)

Procedure:

-

Prepare a serial dilution of p-Cyclohexylacetophenone in the 96-well plate.

-

Prepare an inoculum of Mycobacterium tuberculosis in Middlebrook 7H9 broth.

-

Add the bacterial inoculum to each well containing the test compound, as well as to the positive and negative control wells.

-

Incubate the plates at 37°C for a specified period (typically 5-7 days).

-

After incubation, add the resazurin solution to each well and incubate for an additional 24 hours.

-

Visually assess the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the REMA method.

Safety Information

p-Cyclohexylacetophenone is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves and eye/face protection, should be worn when handling this compound.[1] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This technical guide provides essential information on p-Cyclohexylacetophenone for researchers and professionals in drug development. The detailed protocols for synthesis and biological evaluation, along with comprehensive physicochemical and spectroscopic data, serve as a valuable resource for further investigation and application of this compound. The provided workflows offer a clear visual representation of the experimental procedures.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. youtube.com [youtube.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 4-Cyclohexyl acetophenone | C14H18O | CID 10921586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Ethanone, 1-(4-cyclohexylphenyl)- [webbook.nist.gov]

- 8. websites.umich.edu [websites.umich.edu]

- 9. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Cyclohexylphenyl)ethanone. It includes detailed information on its chemical and physical properties, a validated synthesis protocol via Friedel-Crafts acylation, and an in-depth analysis of its spectroscopic data, including 1H NMR, 13C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Additionally, this guide explores the potential biological significance of this compound, with a focus on its putative role as a Polo-like kinase 1 (PLK1) inhibitor. The information is presented to support research and development activities in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 4'-cyclohexylacetophenone, is an aromatic ketone with a molecular structure characterized by a cyclohexyl group attached to a phenyl ring, which in turn is bonded to an acetyl group. Its chemical formula is C14H18O, and it has a molecular weight of approximately 202.29 g/mol [1][2]. This compound serves as a valuable intermediate in organic synthesis and has potential applications in the development of liquid crystals and polymer additives[3]. Recent computational studies have also suggested its potential as a therapeutic agent, specifically as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis, indicating its relevance in cancer research[4].

This guide aims to consolidate the available technical information on this compound to provide a solid foundation for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [5] |

| Synonyms | 4'-Cyclohexylacetophenone, p-Cyclohexylacetophenone | [1] |

| CAS Number | 18594-05-3 | [1] |

| Molecular Formula | C14H18O | [1][2] |

| Molecular Weight | 202.29 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 68-70 °C | |

| Boiling Point | 179-181 °C at 14 mmHg | |

| Solubility | Insoluble in water, soluble in organic solvents like ether and alcohols. |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl3).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Cyclohexylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

To this mixture, add a solution of cyclohexylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield a crystalline solid.

References

A Technical Guide to 1-(4-Cyclohexylphenyl)ethanone: Synthesis, Properties, and Biological Activity as a Polo-like Kinase 1 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 1-(4-cyclohexylphenyl)ethanone, a key organic compound with significant potential in medicinal chemistry. The document details its chemical identity, physicochemical properties, and established methods for its synthesis and characterization. A primary focus is placed on its emerging role as a potential inhibitor of Polo-like Kinase 1 (PLK1), a critical regulator of cell division and a validated target in oncology. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and for its biological evaluation using in vitro kinase and cell-based assays are provided. This guide serves as a foundational resource for researchers investigating this molecule and its derivatives for therapeutic applications.

Chemical Identity and Physicochemical Properties

This compound, also widely known as 4'-cyclohexylacetophenone, is an aromatic ketone.[1][2] Its structure features a cyclohexyl group attached at the para position of an acetophenone core. This substitution significantly influences its physical properties, such as solubility and melting point, compared to the parent acetophenone molecule.

Chemical Identifiers

All quantitative data for the chemical identification of this compound are summarized in Table 1.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 18594-05-3[3] |

| Molecular Formula | C₁₄H₁₈O[4] |

| Molecular Weight | 202.29 g/mol [2] |

| InChI | InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3[2] |

| InChIKey | MSDQNIRGPBARGC-UHFFFAOYSA-N[2] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2CCCCC2[2] |

| Synonyms | 4'-Cyclohexylacetophenone, p-Cyclohexylacetophenone[1][2] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in Table 2. The compound is typically a solid at room temperature, appearing as a white to light yellow powder or crystal. It exhibits low solubility in water but is soluble in various organic solvents, consistent with its hydrophobic nature.[1]

| Property | Value | Reference(s) |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 68-70 °C | |

| Boiling Point | 179-181 °C at 14 mmHg | |

| Solubility | Low in water; Soluble in organic solvents | [1] |

Spectroscopic Data

Characterization of this compound is routinely performed using standard spectroscopic methods. A summary of available data is presented in Table 3.

| Technique | Availability / Reference |

| Mass Spectrometry | Electron Ionization (EI) mass spectra are publicly available through the NIST WebBook.[5] |

| ¹H NMR Spectroscopy | ¹H NMR spectral data is available on databases such as PubChem.[2] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available on chemical databases. |

Synthesis and Characterization

The most common and efficient method for synthesizing this compound is the Friedel-Crafts acylation of cyclohexylbenzene.[6][7] This electrophilic aromatic substitution reaction involves reacting cyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

-

Cyclohexylbenzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer and a dropping funnel. Equip the flask with a reflux condenser connected to a gas outlet/scrubber to handle the evolving HCl gas. Maintain an inert atmosphere (e.g., using a nitrogen or argon balloon).

-

Reactant Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and the inert solvent (e.g., DCM). Cool the suspension in an ice bath to 0 °C.

-

Substrate Addition: Add cyclohexylbenzene (1.0 equivalent) to the cooled suspension with stirring.

-

Acylating Agent Addition: Add acetyl chloride (1.0 to 1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at or below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (if necessary, depending on the solvent) for 1-3 hours, monitoring the reaction progress by TLC or GC-MS.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench it by pouring it over crushed ice, followed by the addition of dilute HCl to dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

Recent research has identified this compound as a potential inhibitor of Polo-like Kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell cycle regulation.[9]

The Role of Polo-like Kinase 1 (PLK1) in the Cell Cycle

PLK1 is a master regulator of mitosis. Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. PLK1 is often overexpressed in a wide range of human cancers, and its elevated levels frequently correlate with poor prognosis.[10] This makes PLK1 a highly attractive target for the development of anticancer therapeutics. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[11]

Experimental Protocols for Biological Evaluation

To assess the efficacy of this compound as a PLK1 inhibitor, standardized biochemical and cell-based assays are employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human PLK1 enzyme.

Materials:

-

Recombinant human PLK1 enzyme.[1]

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[10]

-

Peptide or protein substrate (e.g., casein).[12]

-

ATP solution (concentration near the Kₘ for PLK1).

-

Test compound (this compound) in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well microplates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further into the kinase buffer.

-

Reaction Setup: In a 384-well plate, add the PLK1 enzyme, the diluted test compound, and the substrate.

-

Initiation: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 5-10 µL.[12]

-

Incubation: Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.

-

Data Analysis: Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Objective: To determine the 50% growth inhibition concentration (GI₅₀) of this compound in a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT116, HeLa).

-

Complete cell culture medium.

-

Test compound (this compound) in DMSO.

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include wells with vehicle (DMSO) only as a negative control.

-

Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37 °C and 5% CO₂.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the required time.

-

Data Acquisition: Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration to determine the GI₅₀ value.

Conclusion

This compound is a well-characterized compound with established synthetic routes. Its significance has been elevated due to its potential as a scaffold for developing inhibitors against Polo-like Kinase 1, a critical target in cancer therapy. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound, facilitating further exploration into its therapeutic potential and the development of novel anticancer agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(4-Cyclohexylphenyl)ethan-1-one | C14H18O | CID 87715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Ethanone, 1-(4-cyclohexylphenyl)- [webbook.nist.gov]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Kinome inhibition reveals a role for polo‐like kinase 1 in targeting post‐transcriptional control in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

Technical Guide: Physicochemical Properties of 4'-Cyclohexylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4'-Cyclohexylacetophenone (CAS No. 18594-05-3). The information is compiled from various scientific sources and presented with methodologies for experimental determination, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the available data for 4'-Cyclohexylacetophenone.

| Property | Value | Conditions |

| Melting Point | 68-70 °C | Literature Value[1][2][3][4] |

| Boiling Point | 179-181 °C | at 14 mmHg (Reduced Pressure)[1][2][3] |

| Boiling Point | 316.40 °C | at 760 mmHg (Estimated)[5] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and standard technique for determining the melting point of a solid crystalline substance.[2][5]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle (for sample preparation)

-

Watch glass

Procedure:

-

Sample Preparation: Ensure the sample is completely dry.[3] If the sample consists of coarse crystals, it should be finely powdered using a mortar and pestle.[2]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample on a watch glass. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[1][3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[3]

-

Heating:

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point.

-

For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[1][3]

-

-

Observation and Recording:

-

Repeatability: For accuracy, the determination should be repeated at least once with a fresh sample.[1]

Boiling Point Determination under Reduced Pressure

For substances that decompose at their atmospheric boiling point, determination under reduced pressure (vacuum) is necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[6] By reducing the pressure, the boiling point is lowered.

Apparatus:

-

Vacuum distillation apparatus (including a round-bottom flask, condenser, receiving flask, and vacuum adapter)

-

Heating mantle or oil bath

-

Thermometer

-

Manometer (to measure pressure)

-

Vacuum source (e.g., vacuum pump)

-

Boiling chips or a magnetic stirrer

Procedure:

-

Apparatus Assembly: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.

-

Sample and Boiling Chips: Place the liquid sample (a few milliliters are sufficient for micro methods) and boiling chips or a stir bar into the distillation flask.[6]

-

Vacuum Application: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level, as measured by the manometer.

-

Heating: Begin heating the sample gently.

-

Temperature Stabilization: The liquid will begin to boil. Vapors will rise and then condense in the condenser. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase to get an accurate reading.[7]

-

Recording: When the temperature on the thermometer stabilizes during active distillation, record this temperature and the corresponding pressure from the manometer. This is the boiling point at that specific reduced pressure.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide on the Solubility of 1-(4-Cyclohexylphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of 1-(4-Cyclohexylphenyl)ethanone, a significant chemical intermediate. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on its general solubility characteristics and provides detailed experimental protocols for determining precise quantitative solubility values. This allows researchers to generate critical data for process development, formulation, and analytical method development.

Introduction to this compound

This compound, also known as 4'-cyclohexylacetophenone, is an organic compound with the chemical formula C₁₄H₁₈O.[1] It is characterized by a cyclohexyl group attached to a phenyl ring, which is in turn bonded to an ethanone group. This structure imparts a hydrophobic nature to the molecule, indicating low solubility in water but higher solubility in organic solvents.[1] It is commonly used as an intermediate in organic synthesis.[2]

Qualitative Solubility Profile

This compound is a hydrophobic compound. General observations indicate that it has low solubility in aqueous solutions and is more readily soluble in organic solvents, particularly ether and alcohol.[1][2] Its solubility is influenced by the polarity of the solvent, with better solubility expected in less polar organic solvents due to the nonpolar cyclohexyl and phenyl groups.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a wide range of organic solvents has not been extensively published. The following table is provided as a template for researchers to populate with their experimentally determined data, enabling a systematic comparison of solubility across different solvents.

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |

| e.g., Ethanol | ||

| e.g., Methanol | ||

| e.g., Acetone | ||

| e.g., Ethyl Acetate | ||

| e.g., Dichloromethane | ||

| e.g., Toluene | ||

| e.g., Hexane |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Protocol 1: Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[1][3][4]

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically compatible syringe filter into a pre-weighed evaporating dish or vial. This step removes any undissolved solid particles.

-

Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be done at room temperature in a fume hood, or more rapidly by using a gentle stream of nitrogen or by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Drying and Weighing: Once the solvent is completely evaporated, place the dish or vial in a vacuum desiccator to remove any residual solvent until a constant mass is achieved. Weigh the dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtrate) * 100

Protocol 2: UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis region. It determines the concentration of the solute in a saturated solution by measuring its absorbance.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions by diluting the stock solution to various known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow steps 1-3 from the Gravimetric Method protocol to prepare a saturated solution of this compound and allow it to equilibrate.

-

-

Sample Analysis:

-

Filter a portion of the supernatant from the saturated solution.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in a liquid.

References

Spectroscopic Profile of 1-(4-Cyclohexylphenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-cyclohexylphenyl)ethanone, also known as 4'-cyclohexylacetophenone. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 | d, J=8.4 Hz | 2H | Ar-H (ortho to C=O) |

| 7.28 | d, J=8.4 Hz | 2H | Ar-H (meta to C=O) |

| 2.58 | s | 3H | -COCH₃ |

| 2.54 | tt, J=11.8, 3.4 Hz | 1H | Ar-CH- |

| 1.89 - 1.73 | m | 5H | Cyclohexyl-H |

| 1.50 - 1.23 | m | 5H | Cyclohexyl-H |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 197.8 | C=O |

| 150.1 | Ar-C (ipso to cyclohexyl) |

| 135.5 | Ar-C (ipso to C=O) |

| 128.8 | Ar-CH (ortho to C=O) |

| 126.9 | Ar-CH (meta to C=O) |

| 44.8 | Ar-CH- (cyclohexyl) |

| 34.3 | Cyclohexyl-CH₂ |

| 26.8 | -COCH₃ |

| 26.1 | Cyclohexyl-CH₂ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2925, 2852 | Strong | C-H stretch (cyclohexyl) |

| 1678 | Strong | C=O stretch (aromatic ketone) |

| 1606 | Medium | C=C stretch (aromatic ring) |

| 1410 | Medium | CH₂ bend (cyclohexyl) |

| 1267 | Strong | C-C stretch |

| 823 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 202 | 40 | [M]⁺ (Molecular Ion) |

| 187 | 100 | [M - CH₃]⁺ |

| 159 | 20 | [M - CH₃CO]⁺ |

| 145 | 30 | [M - C₄H₇]⁺ |

| 117 | 25 | [C₉H₉]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate.

Mass Spectrometry (MS): The mass spectrum was acquired on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV.

Visualizing the Spectroscopic Workflow

To illustrate the logical flow of spectroscopic analysis, the following diagram was generated using the DOT language.

A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data Analysis

The interplay between different spectroscopic techniques is crucial for unambiguous structure elucidation. The following diagram illustrates the logical connections between the data obtained.

Logical flow from individual spectroscopic data to a confirmed chemical structure.

An In-depth Technical Guide to the Health and Safety of 1-(4-Cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1-(4-Cyclohexylphenyl)ethanone (CAS No. 7592-35-0). The information is compiled from safety data sheets, chemical databases, and relevant toxicological guidelines to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical and Physical Properties

This compound is a solid with a molecular formula of C₁₄H₁₈O and a molecular weight of 202.29 g/mol . It is important to consult the Safety Data Sheet (SDS) for specific physical and chemical properties as they can vary between suppliers.

Hazard Identification and Classification

Based on aggregated data from multiple suppliers, this compound is classified as an irritant. The following tables summarize its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Toxicological Summary

Potential Health Effects

-

Skin Irritation: Causes redness, itching, and pain upon contact.

-

Eye Irritation: Causes serious irritation, which may include redness, tearing, and blurred vision.

-

Respiratory Irritation: May cause irritation to the respiratory tract if inhaled, leading to coughing and shortness of breath.

First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[1][2] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse mouth with water and give two glasses of water to drink. Seek medical attention.[1] |

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are crucial to minimize exposure and associated risks.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Wash thoroughly after handling. Use only in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[3] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[3] |

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[3] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[3] |

| Respiratory Protection | Use a NIOSH-approved respirator if exposure limits are exceeded or if irritation is experienced.[3] |

Potential Mechanism of Action: Polo-like Kinase 1 (PLK1) Inhibition

A computational docking study has suggested that this compound may act as an inhibitor of Polo-like kinase 1 (PLK1). It is crucial to note that this finding is based on a virtual screening and has not been validated by experimental studies.

PLK1 is a key regulator of multiple stages of mitosis, including the G2/M cell cycle transition, spindle formation, and cytokinesis.[4][5] Inhibition of PLK1 can lead to cell cycle arrest and apoptosis (programmed cell death), making it a target for anticancer therapies.[4][5] The proposed mechanism involves the inhibitor binding to the ATP-binding pocket of the PLK1 protein, which blocks its kinase activity.[4]

Below is a simplified diagram of the PLK1 signaling pathway and the potential point of inhibition.

Caption: Proposed PLK1 signaling pathway and potential inhibition.

Experimental Protocols for Hazard Assessment

Detailed experimental data for this compound are not publicly available. However, the following are summaries of the standardized OECD (Organisation for Economic Co-operation and Development) test guidelines that would be used to assess the known hazards of this compound.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

0.5 mL (if liquid) or 0.5 g (if solid, moistened with a small amount of water) of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin.

-

The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Classification: The substance is classified based on the mean scores for erythema and edema over a specified period.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

The eyes of the animal are examined 24 hours before testing to ensure no pre-existing irritation.

-

A single dose of 0.1 mL of a liquid or 0.1 g of a solid is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. Reactions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored.

-

Classification: The classification is based on the severity and reversibility of the ocular lesions.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This test determines the potential health hazards likely to arise from short-term exposure to an airborne substance.

-

Test System: Young adult rats.

-

Procedure:

-

Animals are placed in an inhalation chamber.

-

The test substance is generated as a vapor, aerosol, or dust at a specific concentration.

-

Animals are exposed to the test atmosphere for a defined period, typically 4 hours.

-

-

Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Classification: The LC50 (median lethal concentration) is determined, and the substance is classified based on this value.

The following diagram illustrates a general workflow for in vivo toxicity testing.

Caption: General experimental workflow for in vivo toxicity testing.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Adherence to recommended safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to minimize risk. While a potential mechanism of action involving PLK1 inhibition has been proposed based on computational studies, further experimental validation is necessary to confirm this activity and to fully characterize the toxicological profile of this compound. The standardized OECD guidelines provide a framework for generating the necessary data to perform a comprehensive risk assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Purity Standards of Commercially Available 4'-Cyclohexylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity standards for commercially available 4'-cyclohexylacetophenone (CAS No. 18594-05-3). This document is intended to assist researchers, scientists, and drug development professionals in selecting and utilizing this chemical compound with a clear understanding of its quality attributes. The guide covers typical purity specifications from various suppliers, detailed analytical methodologies for purity assessment, and a discussion of potential impurities.

Commercial Purity Specifications

4'-Cyclohexylacetophenone is available from several chemical suppliers, with purity levels typically ranging from 98% to over 99%. The most common analytical technique cited for purity assessment is Gas Chromatography (GC). Below is a summary of the advertised purity specifications from prominent suppliers.

| Supplier | Advertised Purity | Analytical Method | Reference |

| Sigma-Aldrich | 99% | Not specified | [1] |

| Sigma-Aldrich | >99% | Not specified | [2] |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | |

| ChemicalBook | 98% | Not specified | [3] |

Note: It is crucial to obtain the Certificate of Analysis (CoA) for a specific lot to understand the exact purity and the methods used for its determination.

Analytical Methodologies for Purity Determination

The primary methods for determining the purity of 4'-cyclohexylacetophenone are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These techniques are adept at separating the main compound from any impurities.

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like 4'-cyclohexylacetophenone.

Experimental Protocol (General Method):

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.

-

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector and Detector Temperatures: Typically set around 250°C and 280°C, respectively.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10-15°C/minute.

-

Final hold: Hold at 250°C for 5-10 minutes.

-

-

Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

-

Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for purity analysis, particularly for non-volatile impurities. A reverse-phase method is generally suitable for 4'-cyclohexylacetophenone.

Experimental Protocol (General Method):

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with a higher concentration of water and gradually increase the concentration of acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set to a wavelength where 4'-cyclohexylacetophenone has significant absorbance, likely around 245 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 0.5 mg/mL.

-

Injection Volume: 10-20 µL.

-

Quantification: Purity is calculated based on the area percentage of the main peak.

Potential Impurities

The most common industrial synthesis of 4'-cyclohexylacetophenone is through the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[4][5][6][7] Potential impurities can arise from starting materials, side reactions, or subsequent purification steps.

Potential Impurities from Synthesis:

-

Cyclohexylbenzene: Unreacted starting material.

-

Diacetylated cyclohexylbenzene isomers: Resulting from over-acylation of the aromatic ring.

-

Isomers of 4'-cyclohexylacetophenone: Acylation can sometimes occur at the ortho or meta positions, though the para position is generally favored.

-

Residual catalyst and solvents: Traces of the Lewis acid catalyst and the reaction solvent may be present.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the quality control and purity assessment of a commercial batch of 4'-cyclohexylacetophenone.

Caption: Workflow for Purity Assessment of 4'-Cyclohexylacetophenone.

This comprehensive approach, combining chromatographic and spectroscopic techniques, ensures a thorough evaluation of the purity and identity of commercially available 4'-cyclohexylacetophenone, making it suitable for demanding research and development applications.

References

- 1. 4 -Cyclohexylacetophenone 99 18594-05-3 [sigmaaldrich.com]

- 2. Sigma Aldrich 4'-Cyclohexylacetophenone 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. 4'-CYCLOHEXYLACETOPHENONE | 18594-05-3 [amp.chemicalbook.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-Cyclohexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-cyclohexylphenyl)ethanone, a valuable intermediate in organic and medicinal chemistry.[1] The synthesis is achieved through the Friedel-Crafts acylation of cyclohexylbenzene. This method offers a reliable route to obtaining the target ketone, which can serve as a building block for more complex molecules in drug discovery and materials science. Included are comprehensive experimental procedures, a summary of reaction parameters, and a visual representation of the workflow.

Introduction

This compound, also known as 4'-cyclohexylacetophenone, is an organic compound featuring a cyclohexyl group attached to a phenyl ring, which is further substituted with a ketone functional group.[2] This molecule serves as a key intermediate in the synthesis of a variety of organic compounds, including potential pharmaceutical agents.[1][2] The synthesis described herein utilizes the Friedel-Crafts acylation, a fundamental and widely used electrophilic aromatic substitution reaction.[3] In this reaction, an acyl group, derived from an acyl chloride in the presence of a Lewis acid catalyst, is introduced onto an aromatic ring.[3][4] The presence of the deactivating acyl group on the product prevents multiple acylations, allowing for monoacylation to be the predominant outcome.[3][4]

Key Experiment: Friedel-Crafts Acylation of Cyclohexylbenzene

The central experiment involves the acylation of cyclohexylbenzene with acetyl chloride using aluminum chloride as the Lewis acid catalyst. The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction with the nucleophilic aromatic ring of cyclohexylbenzene.[3]

Experimental Protocol

Materials:

-

Cyclohexylbenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

-

Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, addition funnel, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. The system should be maintained under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice-water bath.[5]

-

Formation of the Electrophile: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over a period of 10-15 minutes.[5]

-

Acylation Reaction: After the addition of acetyl chloride is complete, add a solution of cyclohexylbenzene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the cyclohexylbenzene solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[5]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[5] This will quench the reaction and dissolve the aluminum salts.

-